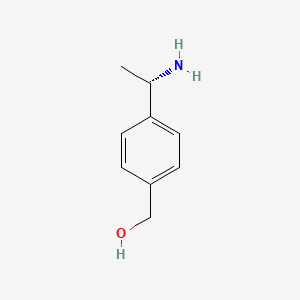

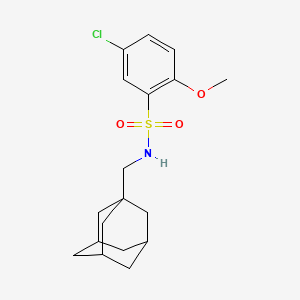

(S)-(4-(1-Aminoethyl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol .

Synthesis Analysis

Methanol can be synthesized using biomass-derived syngas . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol synthesis is exothermic and favorable at higher pressures . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Physical And Chemical Properties Analysis

Methanol is a clear liquid with polar properties, making it a good solvent . It has a boiling point of 64.7°C, a melting point of -97.6°C, and a density of 792 kg/m³ .Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes:

- Methanol, a common solubilizing agent used in studies of transmembrane proteins and peptides in biological and synthetic membranes, significantly impacts lipid dynamics. It accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, influencing the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalysis in Organic Synthesis:

- The compound has been used in various catalysis applications, such as enantioselective epoxidation of α,β-enones (Lu et al., 2008), N-methylation of amines and transfer hydrogenation of nitroarenes using methanol (Sarki et al., 2021), and in the highly active Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Chemical Synthesis and Material Science:

- It has been used in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, providing an efficient means to construct molecules with high chemical diversity (Sun et al., 2014). In addition, it's utilized in the direct C-C coupling with allenes to create higher alcohols with all-carbon quaternary centers (Moran et al., 2011).

Biotechnology and Bioengineering:

- Methanol is used as a carbon source in biotechnological processes due to its low price, high abundance, and purity. It serves as a substrate for the production of various compounds, such as γ-aminobutyric acid (GABA) in engineered Bacillus methanolicus strains (Irla et al., 2017), and in the engineering of Escherichia coli for converting methanol to specialty chemicals (Whitaker et al., 2017).

Energy Technologies and Catalysis:

- Methanol's role as a hydrogen source and C1 synthon in energy technologies has been explored, with applications in polymer solar cells (Zhou et al., 2013), and in hydrogen generation via membrane reactor technology (Dalena et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

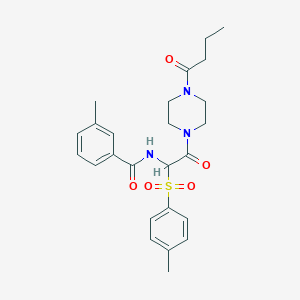

IUPAC Name |

[4-[(1S)-1-aminoethyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)

![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)